molecular formula C32H26BrNO6 B11154105 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid

1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid

Cat. No.: B11154105
M. Wt: 600.5 g/mol
InChI Key: JVTLZBKMNDSPSL-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a bromophenyl group, a furochromene core, and a piperidinecarboxylic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furochromene core and the piperidine ring.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H26BrNO6

Molecular Weight

600.5 g/mol

IUPAC Name

1-[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]-4-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C32H26BrNO6/c1-19-23-15-25-26(20-7-9-22(33)10-8-20)18-39-27(25)17-28(23)40-30(36)24(19)16-29(35)34-13-11-32(12-14-34,31(37)38)21-5-3-2-4-6-21/h2-10,15,17-18H,11-14,16H2,1H3,(H,37,38)

InChI Key

JVTLZBKMNDSPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)N5CCC(CC5)(C6=CC=CC=C6)C(=O)O

Origin of Product

United States

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